molecular formula C16H18N4OS B5525398 2,2,4-trimethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline

2,2,4-trimethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline

Cat. No.: B5525398
M. Wt: 314.4 g/mol
InChI Key: HZXSFAUJYDGYNX-UHFFFAOYSA-N
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Description

2,2,4-trimethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound possesses unique biochemical and physiological properties that make it an attractive candidate for research and development.

Scientific Research Applications

Synthesis and Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated significant antitumor activities, with some compounds showing broad spectrum antitumor activity and potent inhibition of cancer cell lines, including CNS, renal, breast, and leukemia cells. These findings suggest the potential of quinoline derivatives in developing new anticancer agents (Ibrahim A. Al-Suwaidan et al., 2016).

Catalytic Synthesis Methods

Research on the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives via a one-pot, three-component reaction showcased the utility of silica-bonded N-propylsulfamic acid as a recyclable catalyst, highlighting advancements in green chemistry and efficient synthesis techniques (K. Niknam et al., 2011).

Molecular Docking and Spectroscopy

A comprehensive study involving DFT and experimental investigations (FT-IR and FT-Raman) on vibrational spectroscopy and molecular docking studies of a quinoline derivative emphasized its theoretical and experimental structural elucidation. The compound exhibited inhibitory activity against the BRCA2 complex, suggesting its potential in targeted cancer therapy (A. El-Azab et al., 2016).

Antimicrobial Activity

The synthesis of novel 1,2,3-triazoles containing quinoline moiety and their evaluation for antibacterial and antifungal activity revealed that certain derivatives exhibit significant antimicrobial properties. This study opens avenues for the development of new antimicrobial agents (V. Sumangala et al., 2010).

Eco-friendly Synthesis Approaches

Research on the eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids without additional catalysts contributes to sustainable chemical synthesis methods, underscoring the importance of environmentally friendly approaches in the synthesis of quinoline derivatives (Jiuxi Chen et al., 2007).

Properties

IUPAC Name

2-(1H-1,2,4-triazol-5-ylsulfanyl)-1-(2,2,4-trimethylquinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c1-11-8-16(2,3)20(13-7-5-4-6-12(11)13)14(21)9-22-15-17-10-18-19-15/h4-8,10H,9H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXSFAUJYDGYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=CC=CC=C12)C(=O)CSC3=NC=NN3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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